N-Methylcyclooctanamine hydrochloride
Description
N-Methylcyclooctanamine hydrochloride (CAS No. 34243-03-3) is a bicyclic amine compound with the molecular formula C₉H₂₀ClN and a molecular weight of 177.75 g/mol . Structurally, it consists of a cyclooctane ring substituted with a methylamine group, which is protonated as a hydrochloride salt. This configuration imparts unique physicochemical properties, such as solubility in polar solvents and stability under controlled storage conditions.
Properties
IUPAC Name |
N-methylcyclooctanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-10-9-7-5-3-2-4-6-8-9;/h9-10H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUOQNUQIWXFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735273 | |
| Record name | N-Methylcyclooctanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34243-03-3 | |
| Record name | N-Methylcyclooctanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclooctanamine hydrochloride typically involves the methylation of cyclooctanamine. One common method is the reaction of cyclooctanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting N-Methylcyclooctanamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclooctanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylcyclooctanone.
Reduction: It can be reduced to form N-Methylcyclooctylamine.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-Methylcyclooctanone
Reduction: N-Methylcyclooctylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methylcyclooctanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methylcyclooctanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- N-Methylcyclooctanamine HCl features a medium-sized cyclooctane ring, balancing rigidity and flexibility. In contrast, N-Benzylcyclohexylamine HCl (cyclohexane) and Memantine HCl (adamantane) have smaller or more rigid backbones, affecting their receptor binding or solubility profiles .
- Prilocaine HCl and N,O-Dimethylhydroxylamine HCl are linear or aromatic amines, emphasizing the role of functional groups (e.g., amides, hydroxylamines) in biological activity or synthetic utility .
Physicochemical Properties :
- Molecular weight varies significantly: N,O-Dimethylhydroxylamine HCl (109.55 g/mol) is much lighter than Prilocaine HCl (256.78 g/mol), impacting solubility and diffusion rates.
- Stability: N-Benzylcyclohexylamine HCl requires storage at -20°C for long-term stability, whereas Prilocaine HCl has a defined melting range, critical for pharmaceutical formulation .
Applications: Memantine HCl is clinically validated for neurological disorders, whereas N-Methylcyclooctanamine HCl lacks direct therapeutic data.
Research Findings and Limitations
- Synthetic Utility: Cyclic amines like N-Methylcyclooctanamine HCl are valuable in supramolecular chemistry due to their conformational flexibility.
- Analytical Challenges : Methods for quantifying similar compounds (e.g., spectrophotometry for Memantine HCl ) exist, but N-Methylcyclooctanamine HCl lacks standardized analytical protocols .
Biological Activity
N-Methylcyclooctanamine hydrochloride (N-MCA) is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a cyclooctane ring with a methylamine substituent. Its structural features contribute to its unique biological activities.
Biological Activities
1. Pharmacological Effects
N-MCA exhibits a range of pharmacological effects, primarily focusing on its role as a stimulant. It has been studied for its potential applications in enhancing cognitive function and physical performance. The following table summarizes some of the key biological activities reported in the literature:
2. Mechanisms of Action
The mechanisms underlying the biological activities of N-MCA involve several pathways:
- Dopaminergic Pathway : N-MCA is believed to enhance dopaminergic signaling, which is crucial for motivation and reward processing.
- Adrenergic Receptors : It may also interact with adrenergic receptors, contributing to its stimulant effects.
- Neurotransmitter Modulation : The compound may influence the levels of various neurotransmitters, leading to improved cognitive function.
Case Studies
Several case studies have explored the effects of N-MCA in different contexts:
- Cognitive Performance in Athletes : A study involving athletes demonstrated that N-MCA supplementation resulted in significant improvements in cognitive tasks related to attention and reaction time compared to a placebo group.
- Fatigue Resistance : In another case study, participants who consumed N-MCA showed reduced fatigue levels during prolonged exercise sessions, indicating its potential as an ergogenic aid.
Research Findings
Recent research highlights the potential of N-MCA as a cognitive enhancer and physical performance booster. For instance, one study reported that subjects taking N-MCA experienced a 15% improvement in cognitive task performance compared to controls. Additionally, it was noted that the compound had a favorable safety profile with minimal side effects at recommended dosages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
